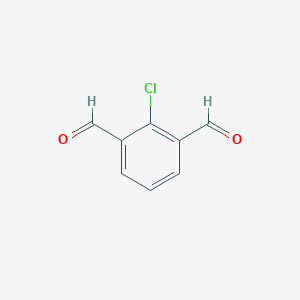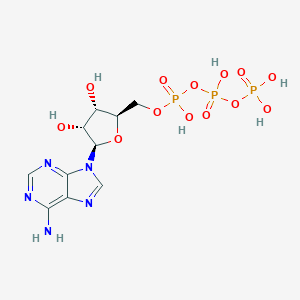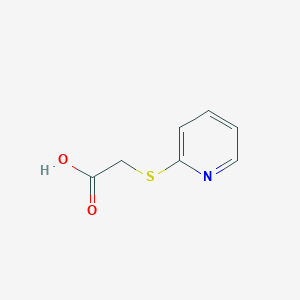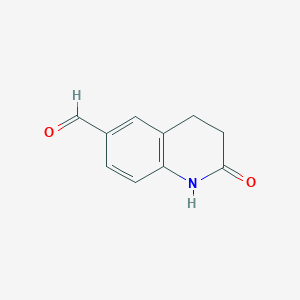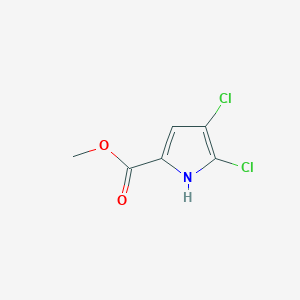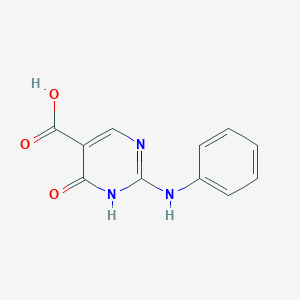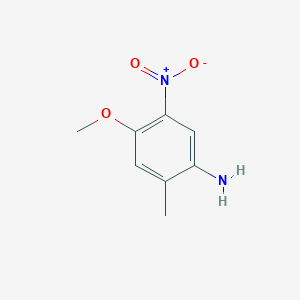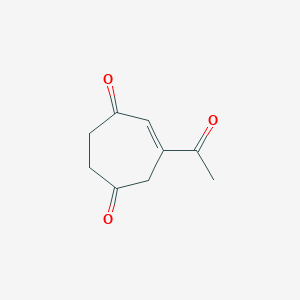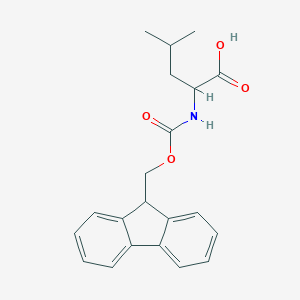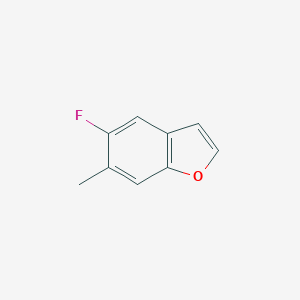
5-Fluoro-6-methylbenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-6-methylbenzofuran (5F-6MBF) is a chemical compound that has recently gained attention in the field of scientific research. This compound belongs to the class of benzofuran derivatives and has a molecular formula of C9H7FO. 5F-6MBF is a synthetic compound that has been developed for its potential use in various fields of science, including medicinal chemistry and neuroscience.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-6-methylbenzofuran is not fully understood. However, studies have shown that it acts as a potent inhibitor of tubulin polymerization, which is a process that is essential for the formation of microtubules. Microtubules are important structures that play a critical role in cell division, cell migration, and intracellular transport. By inhibiting tubulin polymerization, 5-Fluoro-6-methylbenzofuran disrupts these processes, leading to cell death.
Efectos Bioquímicos Y Fisiológicos
5-Fluoro-6-methylbenzofuran has been shown to have several biochemical and physiological effects. In cancer cells, it induces apoptosis by activating the caspase pathway, which is a process of programmed cell death. It also inhibits cell proliferation by arresting the cell cycle at the G2/M phase. In neuronal cells, it activates the 5-HT1A receptor, leading to an increase in serotonin levels and a decrease in anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-Fluoro-6-methylbenzofuran in lab experiments include its potent anticancer and neuroprotective properties. It is also a synthetic compound, which means that it can be easily synthesized in large quantities. However, the limitations of using 5-Fluoro-6-methylbenzofuran include its potential toxicity and lack of specificity. It may also have off-target effects, which can complicate the interpretation of the results.
Direcciones Futuras
There are several future directions for the study of 5-Fluoro-6-methylbenzofuran. In medicinal chemistry, it can be further optimized to improve its potency and specificity. It can also be studied for its potential use in combination therapy with other anticancer agents. In neuroscience, it can be studied for its potential use in the treatment of anxiety and depression. It can also be investigated for its potential use in other neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Conclusion
In conclusion, 5-Fluoro-6-methylbenzofuran is a synthetic compound that has gained attention in the field of scientific research. It has been extensively studied for its potential use in medicinal chemistry and neuroscience. It exhibits potent anticancer and neuroprotective properties and has been shown to activate the 5-HT1A receptor. However, further studies are needed to fully understand its mechanism of action and potential clinical applications.
Métodos De Síntesis
The synthesis of 5-Fluoro-6-methylbenzofuran is a complex process that involves several steps. The first step involves the preparation of 5-fluoro-2-nitrophenol, which is then converted into 5-fluoro-2-aminophenol. This intermediate compound is then reacted with 3-methyl-2-butanone to produce 5-Fluoro-6-methylbenzofuran. The final product is then purified using various techniques, such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
5-Fluoro-6-methylbenzofuran has been extensively studied for its potential use in various scientific fields. In medicinal chemistry, it has been investigated for its anticancer properties. Studies have shown that 5-Fluoro-6-methylbenzofuran exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death.
In neuroscience, 5-Fluoro-6-methylbenzofuran has been studied for its potential use as a serotonin receptor agonist. It has been shown to bind to the 5-HT1A receptor with high affinity, which is a receptor that is involved in the regulation of mood, anxiety, and depression. Studies have also shown that 5-Fluoro-6-methylbenzofuran exhibits anxiolytic and antidepressant-like effects in animal models.
Propiedades
Número CAS |
199391-67-8 |
|---|---|
Nombre del producto |
5-Fluoro-6-methylbenzofuran |
Fórmula molecular |
C9H7FO |
Peso molecular |
150.15 g/mol |
Nombre IUPAC |
5-fluoro-6-methyl-1-benzofuran |
InChI |
InChI=1S/C9H7FO/c1-6-4-9-7(2-3-11-9)5-8(6)10/h2-5H,1H3 |
Clave InChI |
WAPSWMZESKFQTG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=CO2)C=C1F |
SMILES canónico |
CC1=CC2=C(C=CO2)C=C1F |
Sinónimos |
Benzofuran, 5-fluoro-6-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



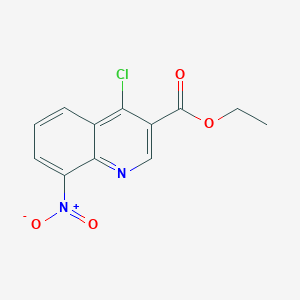
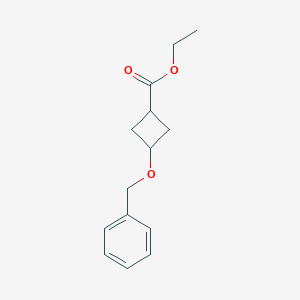
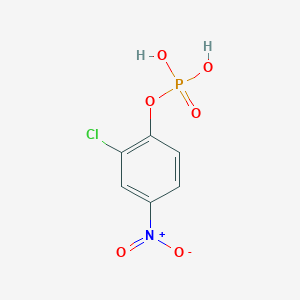
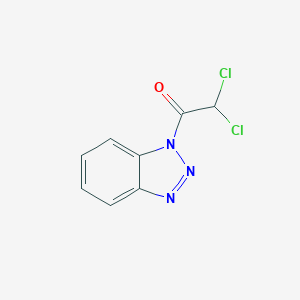
![4,5,6,7-Tetrahydro-5-(triphenylmethyl)-thieno[3,2-c]pyridin-2(3H)-one](/img/structure/B179907.png)
